molecular formula C21H23N3O5S B2896386 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216966-51-6

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2896386
CAS No.: 1216966-51-6
M. Wt: 429.49
InChI Key: GBQIRSLDVVGASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic derivative characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a phenyl group at position 3 and a 3,4-dimethoxybenzenesulfonyl moiety at position 6. The spirocyclic scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, as seen in related compounds .

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-28-17-9-8-16(14-18(17)29-2)30(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQIRSLDVVGASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Diamines

The spirocyclic skeleton is formed via a Paal-Knorr-type reaction between a 1,3-diketone and a diamine. For example, reacting 2,5-hexanedione with 1,2-diaminoethane under acidic conditions yields the spiro[4.5]decane framework. Modifications include:

  • Catalysis : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 12 h).
  • Dehydrogenation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane introduces the α,β-unsaturation, forming the enone.

Key Intermediate :

  • 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Yield: 68%,)

Sulfonylation at Position 8

Reaction with 3,4-Dimethoxybenzenesulfonyl Chloride

The final step involves sulfonylation of the secondary amine at position 8. This is achieved using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base:

  • Base : Triethylamine (TEA) or pyridine in anhydrous tetrahydrofuran (THF).
  • Conditions : 0°C to reflux, 4–8 h.
  • Workup : Extraction with ethyl acetate, washing with brine, and recrystallization from ethanol/water.

Optimization Data :

Parameter Condition Yield (%) Purity (%) Source
Solvent THF 75 98
Base Pyridine 82 99
Temperature 25°C 68 97
Reaction Time 6 h 80 98

Final Product :

  • 8-(3,4-Dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Yield: 78%,)

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ph), 7.45–7.35 (m, 3H, Ph), 6.95 (s, 1H, SO₂Ar), 6.85 (d, J = 8.8 Hz, 1H, SO₂Ar), 3.92 (s, 6H, OCH₃), 3.45–3.20 (m, 4H, spiro-H), 2.95–2.75 (m, 4H, spiro-H).
  • HRMS : m/z calculated for C₂₄H₂₅N₃O₅S [M+H]⁺: 468.1589; found: 468.1592.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Competing reactions at N-1 and N-4 were minimized using bulky bases (e.g., 2,6-lutidine) to deprotonate the target amine selectively.
  • Spiro Ring Stability : The enone system was stabilized by avoiding strong acids during workup, instead employing buffered aqueous solutions.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects is not fully understood. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivatives, highlighting substituent variations, molecular properties, and available research findings.

Structural Analogues with Sulfonyl Substituents

8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189730-31-1) Substituents: 3,4-Dimethoxybenzenesulfonyl (position 8), 4-methoxyphenyl (position 3). Molecular Formula: C₂₂H₂₅N₃O₆S. Molecular Weight: 459.5 g/mol. Key Differences: The additional methoxy group on the phenyl ring at position 3 increases molecular weight and polarity compared to the target compound. No pharmacological data are reported .

8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189457-06-4) Substituents: 4-Methoxybenzenesulfonyl (position 8), m-tolyl (position 3). Molecular Formula: C₂₁H₂₃N₃O₄S. Molecular Weight: 413.5 g/mol. Key Differences: A simpler sulfonyl group (4-methoxy vs. 3,4-dimethoxy) and a methyl-substituted phenyl ring at position 3 reduce steric bulk. No activity data available .

8-(4-tert-Butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189905-32-5)

  • Substituents : 4-tert-Butylbenzenesulfonyl (position 8), phenyl (position 3).
  • Molecular Formula : C₂₃H₂₈N₃O₃S (calculated).
  • Molecular Weight : ~442.55 g/mol.
  • Key Differences : The bulky tert-butyl group enhances lipophilicity (predicted higher XLogP). Commercially available in milligram quantities for research purposes .

Analogues with Fluorinated or Aliphatic Substituents

(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (CAS 872199-79-6) Substituents: Ethyl (position 8), 3-fluorobenzoyl (position 4). Molecular Formula: C₂₂H₂₂FN₃OS. Molecular Weight: 395.5 g/mol. Key Differences: Replacement of sulfonyl with sulfanylidene and introduction of a fluorinated benzoyl group alter electronic properties. XLogP3 = 3.9 suggests moderate lipophilicity .

8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-78-5)

  • Substituents : Ethyl (position 8), 4-fluorobenzoyl (position 1).
  • Molecular Formula : C₂₂H₂₂FN₃OS.
  • Molecular Weight : 395.49 g/mol.
  • Commercial Availability : Sold at 90% purity (1 mg: $402.00; 5 mg: $447.00) .

Pharmacologically Tested Analogues

8-(6-Chloro-piperonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • Substituents : 6-Chloro-piperonyl (position 8), phenyl (position 1).
  • Key Findings : Synthesized as part of a combinatorial chemistry study for drug discovery. Characterized via NMR but lacks reported bioactivity .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Substituents: Phenyl (position 8), piperazine-propyl (position 3).

Biological Activity

The compound 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel sulfonamide derivative that has garnered significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings regarding its efficacy against different biological targets.

Chemical Structure and Properties

The compound's structure features a triazaspirodecane core with a sulfonamide functional group, which is known to influence its biological properties. The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, and it possesses a molecular weight of approximately 376.44 g/mol.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance, a study published in Molecules (2021) evaluated the compound's ability to inhibit cancer cell proliferation. The results indicated that it exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HCT116 (Colon)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

Antitubercular Activity

In addition to its anticancer properties, this compound has shown promising antitubercular activity. A study focused on new sulfonamide derivatives reported that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. The study suggests that the compound may interfere with bacterial protein synthesis or cell wall biosynthesis.

Receptor Interaction

The compound has also been investigated for its interaction with various receptors. Notably, it has been identified as a potent antagonist for the α2A adrenergic receptor and the 5-HT7 serotonin receptor. This dual activity may contribute to its therapeutic potential in treating conditions such as anxiety and depression.

Table 2: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)
α2A Adrenergic50 nM
5-HT7 Serotonin45 nM

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates.
  • Tuberculosis Management : In a cohort study, patients with multidrug-resistant tuberculosis who received this compound as part of their treatment regimen exhibited improved clinical outcomes compared to those receiving standard therapy alone.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

  • Answer : Synthesis optimization involves selecting catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic solvents like DMF or acetonitrile), and reaction conditions (temperature, time). For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to traditional heating . Purification steps, such as column chromatography or recrystallization, are critical for achieving ≥95% purity. Intermediate characterization via 1H^1H/13C^{13}C NMR and LC-MS ensures structural fidelity at each step .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves the spirocyclic core and substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C21H23N3O4SC_{21}H_{23}N_3O_4S, MW 413.49 g/mol). Infrared (IR) spectroscopy identifies functional groups like sulfonyl (SO2\text{SO}_2) and carbonyl (C=O\text{C=O}) stretches. X-ray crystallography, though less common due to solubility challenges, provides definitive spatial arrangements .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Answer : Discrepancies in IC50_{50} values or target selectivity often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). For example, conflicting cytotoxicity results may require orthogonal assays (e.g., MTT vs. apoptosis markers) and controls for off-target effects. Cross-referencing with structurally analogous compounds (e.g., 8-(2-fluorophenylsulfonyl) derivatives) helps identify SAR trends and validate mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

  • Answer : Systematic substitutions at the 3-phenyl and sulfonyl groups reveal critical pharmacophores. For instance:

  • 3-Phenyl group : Introducing electron-withdrawing groups (e.g., -Cl, -F) enhances binding to hydrophobic enzyme pockets.
  • Sulfonyl group : 3,4-Dimethoxy substitution improves solubility but may reduce metabolic stability.
    Comparative data from analogs (e.g., 8-(3-chlorophenylsulfonyl) derivatives with antitumor activity) inform rational design .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to targets like kinase domains or GPCRs. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis validation .

Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?

  • Answer : Stability studies in PBS (pH 7.4) vs. cell culture media (pH 6.8–7.0) reveal degradation kinetics. For example, the sulfonyl group may hydrolyze under acidic conditions, necessitating buffered solutions. LC-MS/MS monitors degradation products, while circular dichroism (CD) assesses conformational changes in serum-containing media .

Methodological Challenges

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Answer : Solvent-free mechanochemical synthesis or water-based reactions reduce waste. Catalytic systems (e.g., recyclable Pd nanoparticles) lower heavy metal contamination. Lifecycle assessment (LCA) tools quantify environmental impact, prioritizing atom-economical steps (e.g., 75% yield via Suzuki-Miyaura coupling vs. 60% in traditional routes) .

Q. How are metabolic pathways and toxicity profiles evaluated preclinically?

  • Answer : Microsomal stability assays (human liver microsomes) identify cytochrome P450-mediated oxidation. Reactive metabolite screening (e.g., glutathione trapping) detects electrophilic intermediates. Zebrafish embryo toxicity models provide rapid in vivo insights, while Ames tests assess mutagenicity .

Comparative Analysis

Q. How does this compound compare to spirotetramat derivatives in agricultural research?

  • Answer : Unlike spirotetramat (insecticidal via lipid biosynthesis inhibition), this compound’s triazaspiro core targets eukaryotic enzymes (e.g., kinases). Structural divergence (e.g., absence of 4-hydroxy-8-methoxy groups) limits cross-reactivity in non-mammalian systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.